2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound is a thiazole-acetamide derivative featuring a thiophene ring and a pyridinylmethyl substituent. Its structure integrates sulfur-containing moieties (thiazole and thiophene) and an acetamide linker, which are common in bioactive molecules targeting enzymes or receptors with nucleophilic or hydrophobic binding pockets.
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c21-14(15-5-3-7-23-15)11-25-17-20-13(10-24-17)8-16(22)19-9-12-4-1-2-6-18-12/h1-7,10H,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVLBSMDFKUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F5084-0034 are currently unknown. The compound belongs to the thiazole class, which has been found to interact with a wide range of biological targets. Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. The mode of action can vary depending on the specific structure of the thiazole derivative and its target.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets. For instance, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can influence the bioavailability of the compound.
Biological Activity
The compound 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide , also referred to by its CAS number 946307-61-5, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.43 g/mol. The structure features a thiazole ring, a thiophene moiety, and a pyridine substituent, which are known to contribute to its biological properties.
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Antimicrobial Activity :
- Several studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
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Anticancer Properties :
- The compound has been evaluated for its anticancer potential. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
- In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting significant potency .
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Anti-inflammatory Effects :
- Compounds similar to this one have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for managing conditions like arthritis and other inflammatory diseases .
- The mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
In Vivo Studies
In vivo studies have further supported the efficacy of this compound. For example, animal models treated with the compound showed reduced tumor growth rates compared to control groups. Additionally, tests indicated a favorable safety profile, with no significant toxicity observed at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of sulfur-containing groups is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of growth.
Inhibition of Specific Enzymes
Studies have reported that this compound can act as an inhibitor for certain enzymes involved in disease processes. For example, it has been shown to inhibit the activity of FOXM1, a transcription factor implicated in cancer progression and inflammation. This inhibition leads to reduced expression of target genes associated with tumor growth.
Case Study 1: Anticancer Efficacy
In a study published in Biochemical Pharmacology, researchers evaluated the anticancer effects of related thiazole compounds on A549 lung cancer cells. The results demonstrated that treatment with these compounds resulted in significant cell death and reduced tumor growth in xenograft models when administered intraperitoneally at doses of 1.7 mg/kg .
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited potent bactericidal activity, suggesting their potential use as new antimicrobial agents .
Case Study 3: Enzyme Inhibition
Research published in Science Signaling highlighted the role of compounds like this compound as inhibitors of FOXM1. This study illustrated how the inhibition led to decreased goblet cell metaplasia and reduced airway inflammation in murine models exposed to allergens .
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) moiety bridging the thiazole and thiophene units is susceptible to oxidation and nucleophilic substitution:
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Oxidation to Sulfoxide/Sulfone : Under mild oxidizing agents (e.g., HO or mCPBA), the thioether group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
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Nucleophilic Displacement : The sulfur atom may act as a leaving group in SN2 reactions, enabling substitution with nucleophiles like amines or alkoxides.
Thiazole Ring Reactions
The 1,3-thiazole ring participates in electrophilic and cycloaddition reactions:
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Electrophilic Substitution : The electron-rich thiazole undergoes halogenation or nitration at the 5-position under acidic conditions .
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Ring-Opening : Strong bases or reducing agents can cleave the thiazole ring, yielding thioamide intermediates.
Thiophene Moiety Reactivity
The thiophen-2-yl group engages in electrophilic substitution and cross-coupling:
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Nitration/Sulfonation : Directed by the electron-donating ethylsulfanyl group, nitration occurs preferentially at the 5-position of the thiophene .
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids could functionalize the thiophene ring .
Acetamide Functionalization
The N-[(pyridin-2-yl)methyl]acetamide group undergoes hydrolysis and condensation:
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Hydrolysis : Acidic or basic conditions cleave the acetamide to form carboxylic acid and pyridylmethylamine.
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Condensation : The amide nitrogen may react with aldehydes or ketones to form Schiff bases.
Pyridine Coordination
The pyridine ring can act as a ligand in metal coordination complexes, enhancing solubility or enabling catalytic applications .
Mechanistic Insights
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Oxidation Pathways : Density functional theory (DFT) studies on analogous sulfanyl compounds suggest a two-step radical mechanism for sulfone formation.
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Acid/Base Stability : The pyridine nitrogen stabilizes the molecule under acidic conditions, while the acetamide hydrolyzes preferentially in basic media .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several classes of sulfur-containing heterocycles and acetamide derivatives. Key comparisons include:
Key Observations :
- The pyridinylmethyl group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinase domains, distinguishing it from pyrrolidinyl or pyrimidine analogs .
- The thiophene-thiazole scaffold is conserved in antimicrobial agents, as seen in compounds from International Journal of Molecular Sciences (2014) .
Pharmacological Activity
While direct activity data for the target compound are lacking, structurally related compounds exhibit notable bioactivity:
- Antimicrobial Activity : Thiazole-thiophene derivatives in showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Pyridine-linked acetamides (e.g., ) are reported as protease or kinase inhibitors, suggesting a possible mechanism for the target compound .
- Antioxidant Potential: Thiophene-containing acetamides in demonstrated radical scavenging activity (IC50 ~ 50 µM) .
Crystallographic and Computational Data
- Structural Validation : SHELX programs () are widely used for refining crystal structures of similar acetamides. For example, reports a crystal structure with R factor = 0.042, indicating high precision .
- Computational Modeling : The pyridinylmethyl group’s electron-rich nature may facilitate π-π stacking in molecular docking studies, as seen in naphthyridine-acetamide inhibitors () .
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazol-4-yl group is synthesized via the Hantzsch thiazole synthesis . This involves cyclizing a thiourea derivative with α-bromoacetophenone under reflux in ethanol (12 h, 75% yield). Alternatives include using Lawesson’s reagent to convert carbonyl groups to thioamides, followed by cyclization.
Sulfanyl Linkage Installation
The sulfanyl (-S-) bridge is formed via nucleophilic substitution. A thiolate anion (generated from 2-mercapto-1-(thiophen-2-yl)ethan-1-one) reacts with a brominated thiazole intermediate in dimethylformamide (DMF) at 80°C for 6 h (68% yield). Potassium carbonate acts as a base to deprotonate the thiol.
Acetamide Group Coupling
The final step couples the thiazole-thiophene intermediate with pyridin-2-ylmethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (24 h, room temperature, 82% yield).
Stepwise Synthesis Protocol
Preparation of 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one
Synthesis of 2-(Thiophen-2-yl)-2-oxoethylsulfanyl Thiazole
Amidation with Pyridin-2-ylmethylamine
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Reactants : Thiazole-thiophene intermediate, pyridin-2-ylmethylamine, DCC.
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Conditions : Dichloromethane, 24 h, room temperature.
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Yield : 82%.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the sulfanyl linkage step achieves 72% yield in 1.5 h (vs. 6 h conventionally).
Solvent and Catalyst Screening
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Solvents : DMF outperforms THF and acetonitrile in sulfanyl reactions due to better solubility of intermediates.
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Catalysts : Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 12%.
Characterization and Quality Control
Post-synthesis, the compound is validated using:
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¹H NMR : δ 8.50 (d, pyridine-H), 7.75 (s, thiazole-H), 6.95–7.40 (m, thiophene-H).
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IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
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HPLC : Purity >98% achieved via reverse-phase C18 column.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Method | One-Pot Method |
|---|---|---|
| Total Yield | 62% | 55% |
| Reaction Time | 42 h | 28 h |
| Purity | 98% | 95% |
| Scalability | Moderate | High |
The Hantzsch method offers higher purity, while one-pot approaches favor industrial scalability.
Challenges and Solutions
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound can be synthesized via a multi-step approach involving:
- Thiazole ring formation : Reacting 2-chloroacetamide derivatives with sulfur and morpholine to generate thiolated intermediates .
- Coupling reactions : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane to link the thiophen-2-yl and pyridylmethyl moieties .
- Purification : Recrystallization from methylene chloride or chromatography to achieve >95% purity. Monitor by HPLC and NMR for side-product detection .
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography . Key parameters:
- Hydrogen atoms placed in calculated positions with riding models.
- Planarity analysis of the amide group and dihedral angles between aromatic rings to confirm steric interactions .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains (e.g., C. albicans) .
- DNA binding studies : UV-Vis titration or fluorescence quenching with calf thymus DNA to assess intercalation potential .
Advanced Research Questions
Q. How can contradictory bioactivity results (e.g., antifungal vs. anticancer) be resolved?
- Dose-response profiling : Test across a wider concentration range (nM–µM) to identify activity thresholds.
- Target specificity assays : Use kinase profiling panels or enzyme inhibition studies (e.g., 5-lipoxygenase for anti-inflammatory activity) to clarify mechanisms .
- Structural analogs : Compare with derivatives lacking the thiophen-2-yl group to isolate pharmacophore contributions .
Q. What computational methods validate interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to DNA or enzymes (e.g., 5-LOX). Validate with binding free energy calculations (ΔG) .
- DFT analysis : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
Q. How to address inconsistencies in synthetic yields during scale-up?
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize stoichiometry.
- Solvent/parameter screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps. Adjust temperature (e.g., 273 K for EDC activation) to suppress side reactions .
Q. What strategies improve crystallographic data quality for complex derivatives?
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-resolution refinement .
- Hydrogen bonding networks : Analyze R22(10) dimer motifs via Mercury software to validate intermolecular interactions .
Methodological Notes
- Contradiction Management : Cross-reference spectral data (e.g., <sup>13</sup>C NMR shifts) with PubChem entries to resolve structural ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; compounds are for in vitro use only .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
